4-Chloro-5-fluoroindolin-2-one
Overview
Description
“4-Chloro-5-fluoroindolin-2-one” is a chemical compound with the molecular formula C8H5ClFNO and a molecular weight of 185.58 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “4-Chloro-5-fluoroindolin-2-one” and its derivatives has been reported in several studies. For instance, a microwave-assisted synthesis of novel fluorinated indole derivatives was developed by reacting 5-fluoroindoline-2,3-dione with various anilines . The reaction was conducted using readily available substrates within short periods of 9–15 minutes under microwave irradiation, yielding good to excellent results .Molecular Structure Analysis
The molecular structure of “4-Chloro-5-fluoroindolin-2-one” consists of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom .Chemical Reactions Analysis
In a study, a series of 5-fluoro-2-oxindole derivatives were synthesized, and their α-glucosidase inhibitory activities were investigated . The reaction of 5-fluoroindoline-2,3-dione and 2-(4-fluorophenyl)acetamide under microwave produced the corresponding product with 94% yield .Scientific Research Applications
Synthesis of Fluorinated Indole Derivatives
Fluorinated indoles have received considerable attention because the incorporation of fluorine into a target molecule can influence reactivity, selectivity, and biological activity . 4-Chloro-5-fluoroindolin-2-one can be used in the synthesis of novel fluorinated indole derivatives . This approach exploits the synthetic potential of microwave irradiation and copper dipyridine dichloride (CuPy 2 Cl 2) combination and offers many advantages such as full reaction control, excellent product yields, shorter reaction time, eco-friendly procedure, and rapid feedback .
Development of Antitumor Drugs
4-Chloro-5-fluoroindolin-2-one can be used in the synthesis of 3-substituted-indolin-2-ones containing chloropyrroles . These compounds have shown significant antitumor activities. The presence of a chlorine atom on the pyrrole ring was crucial to reduce cardiotoxicity . The presence of a 2-(ethyl-amino)ethylcarbamoyl group as a substituent at the C-4′ position of the pyrrole enhanced the antitumor activities notably . IC 50 values as low as 0.32, 0.67, 1.19, and 1.22 μM were achieved against non-small cell lung cancer (A549), oral epithelial (KB), melanoma (K111), and large cell lung cancer cell lines (NCI-H460), respectively .
Inhibition of Tumor Angiogenesis
Inhibition of the RTK pathway, which results in inhibition of tumor angiogenesis, has become an important strategy for discovering new antitumor drugs . 4-Chloro-5-fluoroindolin-2-one, as a part of 3-substituted-indolin-2-ones, has been disclosed as potent inhibitors of RTK in vitro and demonstrated antiangiogenic properties in vivo .
Mechanism of Action
Target of Action
4-Chloro-5-fluoroindolin-2-one is a fluorinated indole derivative . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, causing various biological changes . The specific interactions and resulting changes caused by 4-Chloro-5-fluoroindolin-2-one remain to be elucidated.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Indole derivatives are known to have diverse biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 4-Chloro-5-fluoroindolin-2-one, it is recommended to avoid dust formation and contact with skin and eyes. It should be stored in a sealed container in a dry room . Discharge into the environment must be avoided .
Safety and Hazards
properties
IUPAC Name |
4-chloro-5-fluoro-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO/c9-8-4-3-7(12)11-6(4)2-1-5(8)10/h1-2H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTZNVWIFVMORN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2Cl)F)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597986 | |
Record name | 4-Chloro-5-fluoro-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-fluoroindolin-2-one | |
CAS RN |
103585-71-3 | |
Record name | 4-Chloro-5-fluoro-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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